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Compound of Interest

Compound Name: 1-phenylicyclobutanecarbaldehyde

Cat. No.: B075188

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic characterization of 1-
phenylcyclobutanecarbaldehyde, a valuable building block in organic synthesis. This
document outlines its chemical and physical properties, detailed spectroscopic data, and a key
synthesis protocol, presenting all quantitative information in accessible tables and workflows.

Core Chemical and Physical Properties

1-Phenylcyclobutanecarbaldehyde, with the CAS number 1469-83-6, is a cyclic aldehyde
featuring a phenyl-substituted cyclobutane ring.[1][2] Its fundamental properties are
summarized below.

Property Value Source

Molecular Formula C11H120 PubChem[1]

Molecular Weight 160.21 g/mol PubChem[1]

CAS Number 1469-83-6 ChemicalBook, PubChem[1][2]
Boiling Point 95-97 °C (predicted) ChemicalBook

Density 1.142+0.06 g/cm3 (predicted) ChemicalBook
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Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control
of 1-phenylcyclobutanecarbaldehyde. The following data has been compiled from various
sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule. While a publicly available, experimentally verified spectrum for 1-
phenylcyclobutanecarbaldehyde is not readily available in the searched resources, typical
chemical shifts for similar structural motifs can be predicted.

IH NMR (Predicted):

o Aromatic Protons (CeHs): Multiplet in the range of & 7.2-7.5 ppm.
 Aldehydic Proton (-CHO): Singlet in the range of 4 9.5-10.0 ppm.

e Cyclobutane Protons (-CHz-): Multiplets in the range of & 1.8-2.8 ppm.

13C NMR (Predicted):

Carbonyl Carbon (C=0): Signal expected around & 200 ppm.

Aromatic Carbons (CsHs): Multiple signals between & 125-145 ppm.

Quaternary Cyclobutane Carbon (C-Ph): Signal in the range of d 50-60 ppm.

Cyclobutane Methylene Carbons (-CHz-): Signals in the range of & 20-40 ppm.

Note: Specific spectral data, including NMR, HPLC, and LC-MS, may be available from
commercial suppliers such as Ambeed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 1-
phenylcyclobutanecarbaldehyde, the characteristic absorption bands are predicted as
follows:
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Functional Group Characteristic Absorption (cm—?)
C=0 (Aldehyde) Strong absorption around 1720-1740

C-H (Aldehyde) Two weak bands around 2720 and 2820
C=C (Aromatic) Medium absorptions around 1450-1600
C-H (Aromatic) Weak to medium absorptions above 3000
C-H (Aliphatic) Medium to strong absorptions below 3000

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule. The electron ionization (EI) mass spectrum of 1-
phenylcyclobutanecarbaldehyde is expected to show a molecular ion peak (M*) at m/z =
160. Key fragmentation patterns would likely involve the loss of the formyl group (CHO) and
fragmentation of the cyclobutane ring.

Synthesis Protocol

A key method for the synthesis of aldehydes, including cycloalkanecarboxaldehydes like 1-
phenylcyclobutanecarbaldehyde, involves the use of dihydro-1,3-oxazine intermediates. This
approach is detailed in the work of Meyers et al. in The Journal of Organic Chemistry (1973).

Experimental Workflow: Synthesis via Dihydro-1,3-
oxazine

The general synthetic strategy involves the formation of a 2-substituted dihydro-1,3-oxazine,
which is then reduced and hydrolyzed to yield the target aldehyde.
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Step 1: Formation of Oxazine Intermediate

Step 2: Reduction and Hydrolysis

2. 1,3-Dibromopropane 2-(1-Phenylcyclobutyl)-
d .

dihydro-1,3-oxazine 1-Phenylcyclobutanecarbaldehyde

Click to download full resolution via product page

Caption: General workflow for the synthesis of 1-phenylcyclobutanecarbaldehyde.

Detailed Experimental Steps (Based on Meyers et al.,
1973)

o Formation of the a-lithiated oxazine: A solution of 2-benzyl-4,4,6-trimethyl-5,6-dihydro-1,3-
oxazine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under a nitrogen
atmosphere. To this is added a stoichiometric amount of n-butyllithium, and the mixture is
stirred for 1-2 hours.

» Alkylation: 1,3-Dibromopropane is added to the solution, and the reaction is allowed to warm
to room temperature and stirred overnight. This results in the formation of the 2-(1-
phenylcyclobutyl)-dihydro-1,3-oxazine intermediate.

o Reduction: The crude intermediate is dissolved in methanol and treated with an excess of
sodium borohydride (NaBHa4) to reduce the C=N bond of the oxazine ring.

o Hydrolysis: The resulting N-substituted tetrahydro-1,3-oxazine is hydrolyzed using an
aqueous solution of oxalic acid. This step cleaves the heterocyclic ring to afford the desired
1-phenyicyclobutanecarbaldehyde.

 Purification: The final product is typically purified by distillation under reduced pressure or by
column chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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